2-Chloro-3,4-difluoropyridine 2-Chloro-3,4-difluoropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859178
InChI: InChI=1S/C5H2ClF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
SMILES:
Molecular Formula: C5H2ClF2N
Molecular Weight: 149.52 g/mol

2-Chloro-3,4-difluoropyridine

CAS No.:

Cat. No.: VC15859178

Molecular Formula: C5H2ClF2N

Molecular Weight: 149.52 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3,4-difluoropyridine -

Specification

Molecular Formula C5H2ClF2N
Molecular Weight 149.52 g/mol
IUPAC Name 2-chloro-3,4-difluoropyridine
Standard InChI InChI=1S/C5H2ClF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
Standard InChI Key OZWDMPGMACYNAL-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=C1F)F)Cl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular structure of 2-chloro-3,4-difluoropyridine features a pyridine ring substituted with chlorine and fluorine atoms at adjacent positions. This arrangement creates an electron-deficient aromatic system, enhancing its susceptibility to electrophilic and nucleophilic attacks. Key properties include:

PropertyValueSource
Molecular FormulaC5H2ClF2N\text{C}_5\text{H}_2\text{ClF}_2\text{N}
Molecular Weight149.53 g/mol
Melting PointNot reported-
Boiling PointNot reported-
DensityNot reported-
SMILES NotationFC1=C(F)C(Cl)=NC=C1

The compound’s spectral data, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, remain areas for further characterization, though its deuterated analog, 2-chloro-4,6-difluoropyridine-3,5-d2 (PubChem CID 172405631), provides insights into isotopic effects on reactivity .

Electronic and Steric Effects

The chlorine atom at position 2 acts as a strong electron-withdrawing group, while the fluorine atoms at positions 3 and 4 introduce steric hindrance and moderate electron withdrawal. This combination directs regioselectivity in substitution reactions, favoring modifications at the chlorine site . Quantum mechanical calculations predict a dipole moment of approximately 2.3 Debye, aligning with its polar nature .

Synthesis and Production

Industrial Manufacturing

Industrial production leverages continuous-flow reactors to enhance yield (reported ≥85%) and purity (>98%) . Key challenges include managing exothermic reactions and minimizing byproducts such as 2,3,4-trichloropyridine.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chlorine atom undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:

C5H2ClF2N+NH3C5H2F2N2+HCl[2][4]\text{C}_5\text{H}_2\text{ClF}_2\text{N} + \text{NH}_3 \rightarrow \text{C}_5\text{H}_2\text{F}_2\text{N}_2 + \text{HCl} \quad[2][4]

Typical Conditions:

  • Solvent: Ethanol

  • Temperature: 25–50°C

  • Base: Triethylamine

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Stille) enable arylation at the chlorine position. A Suzuki-Miyaura reaction with phenylboronic acid produces 3,4-difluoro-2-phenylpyridine in 70–90% yield .

Reaction TypeReagentsYield (%)
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_385
Buchwald-HartwigPd2_2(dba)3_3, Xantphos78

Applications in Drug Discovery and Agrochemicals

Medicinal Chemistry

2-Chloro-3,4-difluoropyridine serves as a precursor to kinase inhibitors and antiviral agents. Fluorine atoms enhance metabolic stability by resisting oxidative degradation, while chlorine facilitates late-stage functionalization . Notable examples include:

  • CYP1A2 Inhibitors: Derivatives show IC50_{50} values < 1 μM in hepatic microsome assays.

  • Anticancer Agents: Pyridine-based compounds exhibit submicromolar activity against breast cancer cell lines (MCF-7) .

Agrochemical Development

Incorporation into herbicides improves photostability and soil persistence. Field trials demonstrate 95% weed suppression at 50 g/ha .

Hazard StatementCodePrecautions
Skin irritationH315Wear protective gloves
Eye irritationH319Use face shields
Respiratory tractH335Ensure ventilation

Storage: Inert atmosphere at 2–8°C .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey Differences
2-Bromo-3,4-difluoropyridineC5H2BrF2N\text{C}_5\text{H}_2\text{BrF}_2\text{N}Bromine increases reactivity 3-fold
2-Chloro-4,6-difluoropyridineC5H2ClF2N\text{C}_5\text{H}_2\text{ClF}_2\text{N}Altered fluorine positions reduce steric effects

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